
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- is a heterocyclic compound that belongs to the pteridine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- includes a fused ring system with nitrogen atoms, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- typically involves the reaction of formylmethylflavin with p-nitrobenzohydrazide. The reaction is carried out in 50% acetic acid, and the mixture is stirred for 3 hours at room temperature . The product is then characterized using various spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy.
Industrial Production Methods
While specific industrial production methods for Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Various substituents can be introduced to the pteridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups to the pteridine ring.
科学的研究の応用
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its use as an antimalarial agent.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- involves its interaction with specific molecular targets. For example, it can inhibit the DNA binding of nuclear factor-κB, a transcription factor that regulates the expression of proteins involved in immunity and inflammation . This inhibition occurs through the compound’s ability to bind to the DNA-binding domain of the transcription factor, preventing it from interacting with DNA.
類似化合物との比較
Similar Compounds
Pteridine-2,4(1H,3H)-dione: A closely related compound with similar structural features but different substituents.
Benzo(g)pteridine-2,4(1H,3H)-dione: Another related compound with variations in the substituents on the pteridine ring.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 7,8-diethyl- is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its ability to inhibit nuclear factor-κB and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
63528-77-8 |
|---|---|
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC名 |
7,8-diethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-3-7-5-9-10(6-8(7)4-2)16-12-11(15-9)13(19)18-14(20)17-12/h5-6H,3-4H2,1-2H3,(H2,16,17,18,19,20) |
InChIキー |
VXGCBOPWAROHBR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1CC)N=C3C(=N2)C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
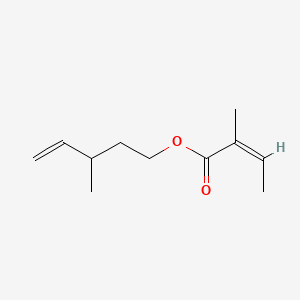
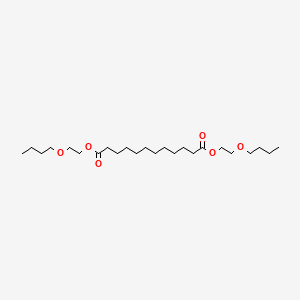
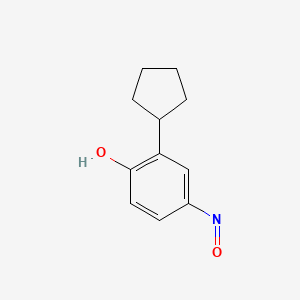
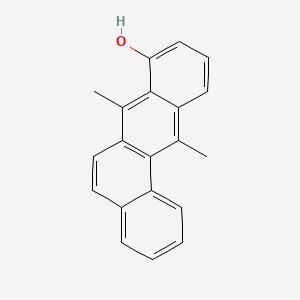
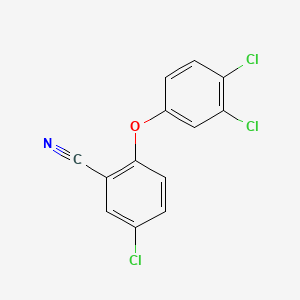
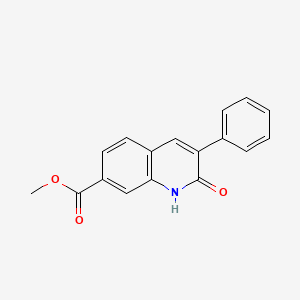
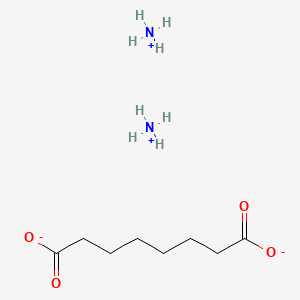

![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)
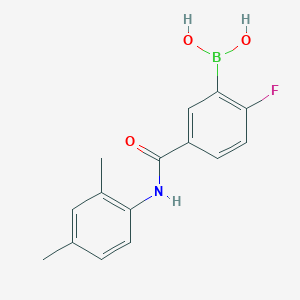
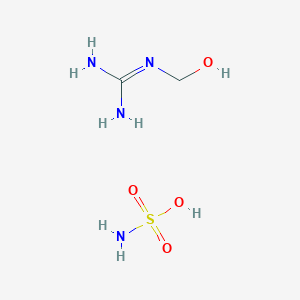
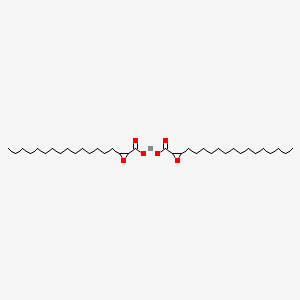
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
